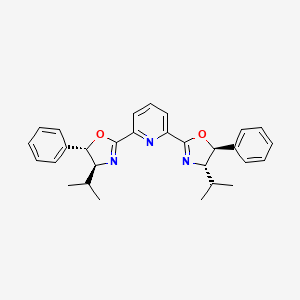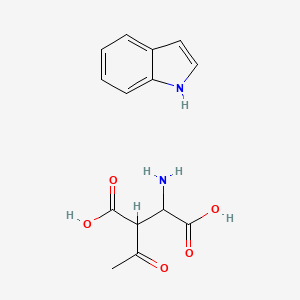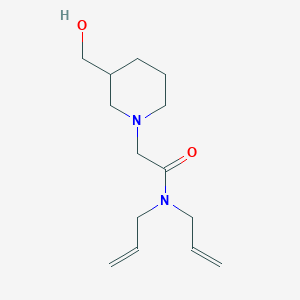
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide typically involves the functionalization of piperidine derivatives. The process may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation .
Industrial Production Methods: Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in stock or backordered impurities, bulk custom synthesis, and procurement .
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s piperidine moiety allows it to participate in intra- and intermolecular reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions may yield reduced piperidine derivatives, while cycloaddition reactions can produce more complex cyclic structures .
Applications De Recherche Scientifique
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide has various scientific research applications. The compound’s unique structure makes it a valuable substrate for the synthesis of biologically active piperidines .
Mécanisme D'action
The mechanism of action of n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide involves its interaction with molecular targets and pathways in the body. Piperidine derivatives often exhibit pharmacophoric features that allow them to interact with specific receptors and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide include other piperidine derivatives such as N,N-diallyl-N’-acetylhydrazine, 1,1-diallyl-3-methyl-2-(4-nitrofurazan-3-yl)guanidine, tris(diethylamino)diallylaminophosphonium chloride, and 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride .
Uniqueness: The uniqueness of this compound lies in its specific functional groups and structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its diallyl and hydroxymethyl groups provide unique reactivity and potential for further functionalization .
Propriétés
Formule moléculaire |
C14H24N2O2 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
2-[3-(hydroxymethyl)piperidin-1-yl]-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-3-7-16(8-4-2)14(18)11-15-9-5-6-13(10-15)12-17/h3-4,13,17H,1-2,5-12H2 |
Clé InChI |
ADVGARRZNCYTSO-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)C(=O)CN1CCCC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


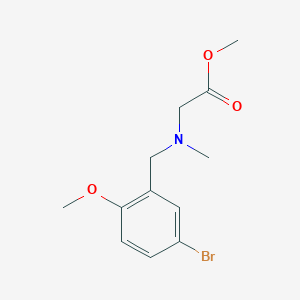

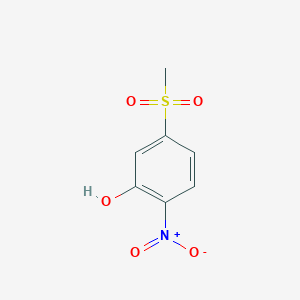

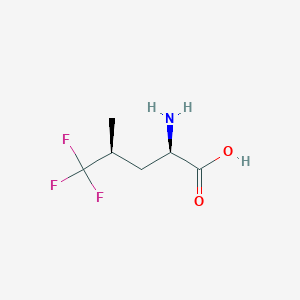

![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)


![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
